

Application of "11-Oxahomoaminopterin" in microbiology

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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

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Application of 10-Deazaaminopterin in Microbiology Introduction

While the compound "11-Oxahomoaminopterin" is not documented in existing scientific literature, this report focuses on a closely related and well-studied antifolate, 10-deazaaminopterin (10-DAAM). This compound has demonstrated significant antimicrobial properties, particularly against folate-dependent bacteria. This document provides detailed application notes, experimental protocols, and data concerning the use of 10-deazaaminopterin in a microbiological context, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

10-deazaaminopterin functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 10-deazaaminopterin disrupts DNA synthesis and repair, leading to the cessation of cell growth and division in susceptible microorganisms.

Data Presentation

The inhibitory activity of 10-deazaaminopterin has been evaluated against several microorganisms, with notable efficacy against species of Lactobacillus and Streptococcus. The



following tables summarize the available quantitative data for 10-deazaaminopterin and its derivatives.

Table 1: Inhibitory Activity of 10-Deazaaminopterin Against Lactobacillus casei

Compound	Target	Activity Type	Value	Reference
10- deazaaminopteri n	Dihydrofolate Reductase	IC50	16 nM	[1]
10- deazaaminopteri n	Whole Cell	Growth Inhibition	Potent	[2]
10-alkyl-10- deazaaminopteri ns	Whole Cell	Growth Inhibition	Equipotent to 10- deazaaminopteri n	[2]

Table 2: Comparative Inhibitory Activity of 10-Propargyl-10-deazaaminopterin

Compound	Target	Activity Type	Relative Potency	Reference
10-propargyl-10- deazaaminopteri n	L1210 Cells	Growth Inhibition	~5 times more potent than Methotrexate	[3]
10-propargyl-10- deazaaminopteri n	L1210 DHFR	Enzyme Inhibition	One-third as potent as Methotrexate	[3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for 10-deazaaminopterin against Lactobacillus casei and Streptococcus faecium were not available in the reviewed literature. The provided protocols describe how these values can be determined experimentally.

Experimental Protocols



Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of 10-Deazaaminopterin

This protocol describes a method for determining the MIC of 10-deazaaminopterin against Lactobacillus casei and Streptococcus faecium using a broth microdilution method.

Materials:

- 10-deazaaminopterin (stock solution of 1 mg/mL in a suitable solvent, e.g., DMSO, sterilized by filtration)
- Lactobacillus casei (e.g., ATCC 393) or Streptococcus faecium (e.g., ATCC 19434)
- Appropriate growth medium (e.g., MRS broth for L. casei, Brain Heart Infusion (BHI) broth for S. faecium)
- Sterile 96-well microtiter plates
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator

Procedure:

- Bacterial Inoculum Preparation:
 - Culture the test organism overnight in the appropriate broth medium at its optimal temperature (e.g., 37°C).
 - Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5
 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Serial Dilution of 10-Deazaaminopterin:



- In a 96-well plate, add 100 μL of sterile broth to all wells.
- Add 100 μL of the 10-deazaaminopterin stock solution to the first well of a row and mix well.
- \circ Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard 100 μ L from the last well containing the compound. This will create a range of concentrations.

Inoculation:

 Add 10 μL of the prepared bacterial inoculum to each well, including a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

Incubation:

 Cover the plate and incubate at the optimal growth temperature for the bacterium for 18-24 hours.

MIC Determination:

 The MIC is defined as the lowest concentration of 10-deazaaminopterin that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of DHFR from Lactobacillus casei or Streptococcus faecium by 10-deazaaminopterin.

Materials:

- Purified DHFR from the test organism
- 10-deazaaminopterin (various concentrations)
- Dihydrofolate (DHF), substrate



- NADPH, cofactor
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
- UV-Vis spectrophotometer

Procedure:

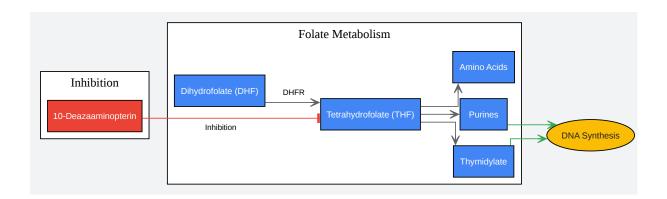
- Reaction Mixture Preparation:
 - In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 100 μM), and the desired concentration of 10deazaaminopterin.
 - Include a control reaction with no inhibitor.
- Enzyme Addition:
 - Add a specific amount of purified DHFR enzyme to the reaction mixture and incubate for a
 few minutes at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding DHF (e.g., 50 μM) to the cuvette and mix quickly.
- Data Acquisition:
 - Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
 - The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time plot.
- IC50 Determination:
 - Calculate the percentage of inhibition for each concentration of 10-deazaaminopterin relative to the control reaction with no inhibitor.



- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- The IC₅₀ value is the concentration of 10-deazaaminopterin that causes 50% inhibition of the DHFR activity, determined by fitting the data to a suitable dose-response curve.

Visualizations

Diagram 1: Folate Metabolism and Site of Action of 10-Deazaaminopterin

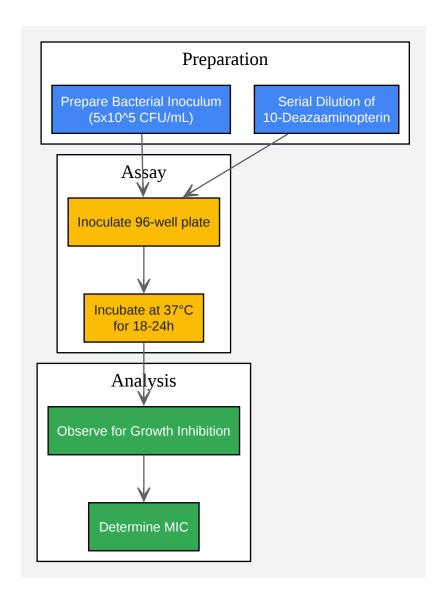


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Caption: Mechanism of action of 10-deazaaminopterin in inhibiting the folate pathway.

Diagram 2: Experimental Workflow for MIC Determination





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

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References

1. Folate analogues altered in the C9-N10 bridge region. 10-Oxafolic acid and 10-oxaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin PubMed [pubmed.ncbi.nlm.nih.gov]
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